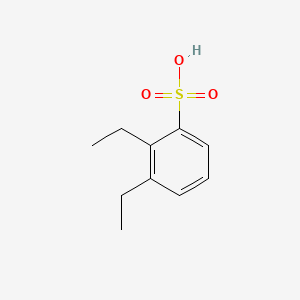
Benzenesulfonic acid, diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, diethyl- is an organosulfur compound with the chemical formula C6H5SO3H. It is the simplest aromatic sulfonic acid and appears as a colorless crystalline solid. This compound is highly soluble in water and alcohols, slightly soluble in benzene, and insoluble in non-polar solvents like diethyl ether .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzenesulfonic acid, diethyl- is typically prepared through the sulfonation of benzene using concentrated sulfuric acid. This process involves adding sulfur trioxide and fuming sulfuric acid to benzene, resulting in the formation of benzenesulfonic acid . The reaction is reversible and can be reversed by adding hot aqueous acid to benzenesulfonic acid to produce benzene .
Industrial Production Methods: Industrial production of benzenesulfonic acid involves continuous sulfonation with oleum (fuming sulfuric acid) or pure sulfur trioxide. Another method includes continuous extraction processes and azeotropic removal of reaction water .
Analyse Des Réactions Chimiques
Types of Reactions: Benzenesulfonic acid, diethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl chlorides and esters.
Reduction: It can be reduced to form sulfonamides.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration and sulfonation
Common Reagents and Conditions:
Oxidation: Phosphorus pentachloride (PCl5) is commonly used to convert benzenesulfonic acid to benzenesulfonyl chloride.
Reduction: Sodium hydroxide (NaOH) is used to produce sodium phenolate from benzenesulfonic acid.
Substitution: Sulfur trioxide (SO3) and fuming sulfuric acid are used for sulfonation reactions.
Major Products:
Oxidation: Benzenesulfonyl chloride.
Reduction: Sodium phenolate.
Substitution: Nitrobenzene and benzenesulfonic acid
Applications De Recherche Scientifique
Benzenesulfonic acid, diethyl- has various scientific research applications, including:
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, diethyl- involves its role as an electrophile in electrophilic aromatic substitution reactions. The sulfur in sulfur trioxide is electrophilic due to the electron-withdrawing effect of the oxygen atoms. Benzene reacts with the sulfur of sulfur trioxide to form a sigma complex, followed by proton transfer to produce benzenesulfonic acid .
Comparaison Avec Des Composés Similaires
- Sulfanilic acid
- p-Toluenesulfonic acid
- Phenylsulfonic acid
Comparison: Benzenesulfonic acid, diethyl- is unique due to its high solubility in water and alcohols, making it suitable for various industrial applications. In contrast, other similar compounds like sulfanilic acid and p-toluenesulfonic acid have different solubility properties and are used in different applications .
Propriétés
Numéro CAS |
50856-60-5 |
|---|---|
Formule moléculaire |
C10H14O3S |
Poids moléculaire |
214.28 g/mol |
Nom IUPAC |
2,3-diethylbenzenesulfonic acid |
InChI |
InChI=1S/C10H14O3S/c1-3-8-6-5-7-10(9(8)4-2)14(11,12)13/h5-7H,3-4H2,1-2H3,(H,11,12,13) |
Clé InChI |
UFTUYFPADJIUDL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)S(=O)(=O)O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


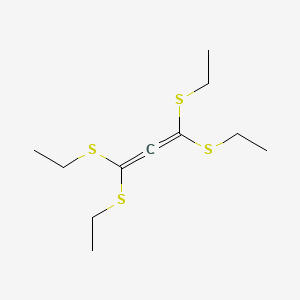

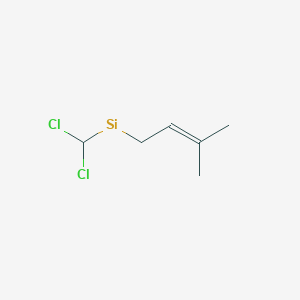
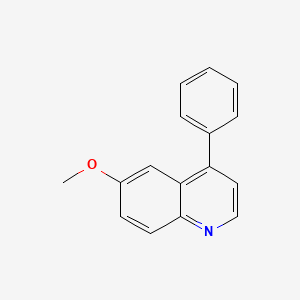
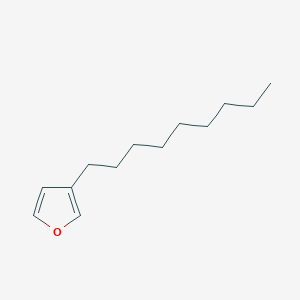
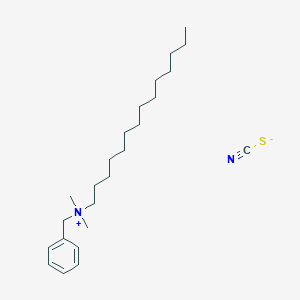
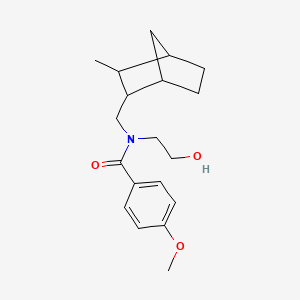
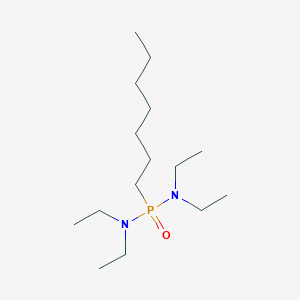
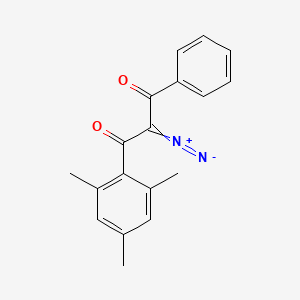
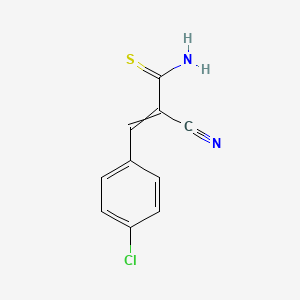
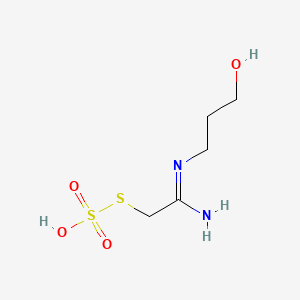
![5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium](/img/structure/B14663955.png)
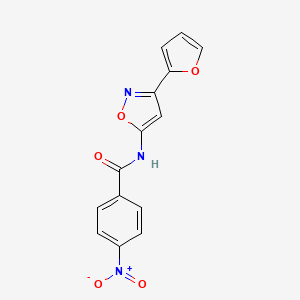
![3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride](/img/structure/B14663960.png)
